alpha-Hydroxytriazolam

描述

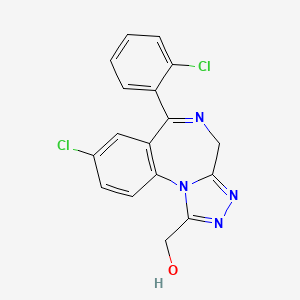

Structure

3D Structure

属性

IUPAC Name |

[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUYWUDMVCLHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958284 | |

| Record name | [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37115-45-0 | |

| Record name | alpha-Hydroxytriazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Hydroxytriazolam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HYDROXYTRIAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J53Y2M2SAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

α-Hydroxytriazolam: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Hydroxytriazolam is the primary active metabolite of the short-acting benzodiazepine, triazolam. Understanding its synthesis and characterizing its physicochemical properties are crucial for metabolism studies, forensic analysis, and the development of new therapeutics. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological mechanism of action of α-hydroxytriazolam. While a detailed, publicly available synthesis protocol is scarce, a plausible synthetic route is proposed based on established chemistry for related triazolobenzodiazepines. This document also collates available analytical data and outlines the established signaling pathway for benzodiazepines.

Synthesis of α-Hydroxytriazolam

The primary route of formation of α-hydroxytriazolam in vivo is through the hepatic metabolism of triazolam, a process catalyzed by cytochrome P450 3A (CYP3A) enzymes. This metabolic pathway involves the hydroxylation of the methyl group at the 1-position of the triazolo ring.

Proposed Synthesis of α-Hydroxytriazolam:

The proposed synthesis would involve a two-step process:

-

Formation of the Benzodiazepine-2-thione Intermediate: The synthesis would likely start from 2-amino-5-chloro-2'-chlorobenzophenone, which is the precursor for triazolam. This would be converted to the corresponding 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione.

-

Condensation and Cyclization: The thione intermediate would then be reacted with glycolic acid hydrazide (hydroxyacetic acid hydrazide) in a suitable solvent, such as n-butanol, under reflux. This reaction would lead to the formation of the triazole ring and the introduction of the hydroxymethyl group at the 1-position, yielding α-hydroxytriazolam.

A visual representation of this proposed synthesis workflow is provided below.

Characterization of α-Hydroxytriazolam

The characterization of α-hydroxytriazolam is essential for its identification and quantification in biological and chemical samples. The primary analytical techniques employed are mass spectrometry and chromatography.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for the sensitive and specific detection of α-hydroxytriazolam. The following table summarizes key mass spectrometric data.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₂Cl₂N₄O | --INVALID-LINK-- |

| Molecular Weight | 359.2 g/mol | --INVALID-LINK-- |

| MS/MS Ion Transitions (m/z) | 359.0 → 331.0 | N/A |

| 359.0 → 308.3 | N/A | |

| 359.0 → 111.2 | N/A |

Spectroscopic Data

Detailed public-domain spectroscopic data for α-hydroxytriazolam is limited.

-

Infrared (IR) Spectroscopy: The PubChem database indicates the availability of FTIR spectra (KBr pellet and ATR-IR) for α-hydroxytriazolam, however, detailed spectra with peak assignments are not provided.

Chromatographic Data

| Parameter | Value | Reference |

| Kovats Retention Index | 3020 (Standard non-polar column) | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for the synthesis of α-hydroxytriazolam are not publicly available. The following is a generalized protocol for the LC-MS/MS analysis of α-hydroxytriazolam in biological matrices, based on common practices in the field.

Protocol: LC-MS/MS Analysis of α-Hydroxytriazolam in Plasma

-

Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of plasma, add an internal standard (e.g., α-hydroxytriazolam-d4).

-

Vortex mix the sample.

-

Load the sample onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol (B129727) in water).

-

Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the precursor and product ion transitions for α-hydroxytriazolam and the internal standard (as listed in the table above).

-

Collision Energy: Optimize for each transition.

-

Biological Signaling Pathway

α-Hydroxytriazolam, like its parent compound triazolam and other benzodiazepines, exerts its pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Benzodiazepines bind to a specific allosteric site on the GABAₐ receptor, which is distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus resulting in the sedative, anxiolytic, and anticonvulsant effects.

Conclusion

α-Hydroxytriazolam is a key metabolite in the pharmacology of triazolam. While its chemical synthesis is not widely documented, established principles of triazolobenzodiazepine chemistry provide a clear path for its laboratory preparation. Its characterization is well-established through LC-MS/MS, although detailed public spectroscopic data remains sparse. The biological activity of α-hydroxytriazolam is consistent with the known mechanism of benzodiazepines, acting as a positive allosteric modulator of the GABAₐ receptor. This guide provides a foundational resource for researchers and professionals working with this important compound.

References

In vivo metabolism of triazolam to α-Hydroxytriazolam

An In-Depth Technical Guide on the In Vivo Metabolism of Triazolam to α-Hydroxytriazolam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazolam, a short-acting benzodiazepine, is primarily used for the short-term management of insomnia. Its clinical efficacy and duration of action are largely dictated by its rapid and extensive metabolism. The primary metabolic pathway involves hydroxylation to form two major metabolites: α-hydroxytriazolam and 4-hydroxytriazolam (B1202207). This process is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP3A5. The resulting hydroxylated metabolites, particularly α-hydroxytriazolam which possesses some pharmacological activity, are subsequently conjugated with glucuronic acid and eliminated, mainly through urine. Understanding the nuances of this metabolic pathway is critical for predicting drug-drug interactions, assessing pharmacokinetic variability in different populations, and ensuring the safe and effective use of triazolam. This guide provides a comprehensive overview of the in vivo metabolism of triazolam, focusing on the formation of α-hydroxytriazolam, and includes quantitative data, detailed experimental protocols, and visual diagrams of the metabolic and experimental processes.

Metabolic Pathway of Triazolam

The biotransformation of triazolam is a two-phase process. Phase I involves oxidation, and Phase II consists of conjugation.

Phase I Metabolism: Hydroxylation The initial and rate-limiting step in triazolam's metabolism is hydroxylation, catalyzed almost exclusively by the CYP3A subfamily of enzymes located primarily in the liver and small intestine.[1][2][3]

-

Primary Metabolites : This enzymatic reaction yields two main metabolites: α-hydroxytriazolam (also referred to as 1'-hydroxytriazolam) and 4-hydroxytriazolam.[4][5]

-

Enzymatic Contribution : Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the formation of both metabolites.[4][6][7] Recombinant CYP3A4 and CYP3A5 have both demonstrated the ability to produce these metabolites, although the metabolic activity of CYP3A5 is generally lower than that of CYP3A4.[6] The formation of both α-hydroxy and 4-hydroxy metabolites is considered to contribute almost equally to the intrinsic clearance of the parent drug.[8]

Phase II Metabolism: Glucuronidation Following hydroxylation, α-hydroxytriazolam and 4-hydroxytriazolam undergo Phase II conjugation.

-

Conjugation Reaction : The hydroxylated metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to form water-soluble glucuronide conjugates.[1][2][3] While specific UGT isoforms involved in triazolam metabolite conjugation are not extensively detailed in the literature, UGTs are a major pathway for Phase II metabolism of many drugs.[9][10]

-

Excretion : These inactive glucuronide conjugates are then primarily excreted in the urine.[1][3] Urinary excretion accounts for approximately 80% of a triazolam dose, with the two primary hydroxylated metabolites making up about 79.9% of this excretion.[2][3] α-hydroxytriazolam is the major urinary metabolite.[5]

References

- 1. medicine.com [medicine.com]

- 2. pfizermedical.com [pfizermedical.com]

- 3. Halcion (Triazolam): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Triazolam substrate inhibition: evidence of competition for heme-bound reactive oxygen within the CYP3A4 active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triazolam disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triazolam biotransformation by human liver microsomes in vitro: effects of metabolic inhibitors and clinical confirmation of a predicted interaction with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]

- 10. simpleandpractical.com [simpleandpractical.com]

Pharmacological Activity of α-Hydroxytriazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological activity of α-hydroxytriazolam, the principal active metabolite of the short-acting benzodiazepine (B76468), triazolam. While specific quantitative binding affinities and in vivo potency data are not extensively available in publicly accessible literature, this document synthesizes existing comparative data to elucidate its pharmacological profile. This guide covers the mechanism of action, pharmacodynamic and pharmacokinetic properties, and detailed experimental methodologies relevant to its study. All information is intended for research and drug development professionals.

Introduction

Triazolam is a potent triazolobenzodiazepine utilized for the short-term management of severe insomnia.[1] Its clinical effects are characterized by a rapid onset and short duration of action, which is largely dictated by its metabolic profile.[1] Triazolam is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 3A4 (CYP3A4), to form two major metabolites: α-hydroxytriazolam and 4-hydroxytriazolam (B1202207).[2] Of these, α-hydroxytriazolam is the principal active metabolite, retaining significant pharmacological activity, whereas 4-hydroxytriazolam is considered virtually inactive.[3] Understanding the pharmacological profile of α-hydroxytriazolam is crucial for a complete comprehension of the overall effects of triazolam administration.

Mechanism of Action

Like its parent compound, α-hydroxytriazolam exerts its pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[4] The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system.[5]

α-Hydroxytriazolam binds to the benzodiazepine site, a distinct allosteric site located at the interface of the α and γ subunits of the GABA-A receptor.[4] This binding event does not open the chloride channel directly but rather enhances the affinity of the receptor for its endogenous ligand, GABA.[6] The potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less excitable and less likely to fire an action potential, producing the characteristic central nervous system depressant effects of benzodiazepines, including sedation, hypnosis, and anxiolysis.[6]

Pharmacodynamics

The pharmacodynamic profile of α-hydroxytriazolam is characterized by its sedative and anticonvulsant properties. Direct quantitative data on its receptor binding affinity and in vivo potency are scarce in the literature. However, comparative studies provide valuable insights into its activity relative to triazolam.

Receptor Binding and Potency

In Vivo Activity

Animal studies have confirmed the central nervous system activity of α-hydroxytriazolam. It has demonstrated both sedative and anticonvulsant effects in mice.[7] The specific ED50 values for these effects are not reported in the available literature, but its activity is significant enough to contribute to the overall pharmacological profile of triazolam.

| Compound | Receptor Target | Relative Potency | Observed In Vivo Effects (Mice) | Reference |

| α-Hydroxytriazolam | GABA-A | Retains much of the activity of triazolam; Less potent than triazolam. | Sedative, Anticonvulsant | [2][3][7] |

| Triazolam (Parent) | GABA-A | High | Sedative, Hypnotic, Anticonvulsant | [2][3] |

| 4-Hydroxytriazolam | GABA-A | Virtually devoid of effect | N/A | [3] |

| α,4-Dihydroxytriazolam | GABA-A | >300 times less potent than triazolam | Weak | [2] |

Pharmacokinetics

The pharmacokinetic profile of α-hydroxytriazolam is intrinsically linked to the metabolism of its parent drug, triazolam.

Metabolism

Triazolam undergoes rapid and extensive first-pass metabolism in the liver and intestine, primarily mediated by the CYP3A4 enzyme.[2] This process involves hydroxylation at two main positions, leading to the formation of α-hydroxytriazolam and 4-hydroxytriazolam.[2] Subsequently, these hydroxylated metabolites are conjugated with glucuronic acid to form water-soluble glucuronides, which are then excreted in the urine.[2]

References

- 1. Anxiolytic-like action in mice treated with nitrous oxide and oral triazolam or diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

α-Hydroxytriazolam mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of α-Hydroxytriazolam

Introduction

α-Hydroxytriazolam is the principal active metabolite of triazolam, a short-acting tranquilizer of the triazolobenzodiazepine class.[1][2][3] Triazolam is primarily used for the short-term treatment of severe insomnia.[1][4] Following administration, triazolam is rapidly metabolized by the liver, primarily through cytochrome P450 3A (CYP3A) enzymes, into α-hydroxytriazolam and 4-hydroxytriazolam (B1202207).[4][5] As an active metabolite, α-hydroxytriazolam contributes to the overall pharmacological profile of the parent compound, exhibiting sedative and anticonvulsant properties.[1][2] This document provides a detailed examination of the molecular mechanism of action of α-hydroxytriazolam, focusing on its interaction with the GABA-A receptor, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action for α-hydroxytriazolam, consistent with all benzodiazepines, is the potentiation of the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][4]

-

GABA-A Receptor Structure and Function: The GABA-A receptor is a pentameric ligand-gated ion channel, composed of five subunits arranged around a central chloride (Cl⁻) ion pore.[6][7] The most common receptor composition includes α, β, and γ subunits.[6][7] The binding of the endogenous ligand GABA to its sites, located at the interface between α and β subunits, triggers a conformational change that opens the channel, allowing Cl⁻ ions to flow into the neuron.[4][7] This influx of negative ions leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[4][7]

-

Allosteric Modulation by α-Hydroxytriazolam: α-Hydroxytriazolam does not bind to the same site as GABA (the orthosteric site). Instead, it binds to a distinct allosteric site known as the benzodiazepine (B76468) (BZD) binding site, located at the interface between the α and γ subunits.[4][7] This binding induces a conformational change in the GABA-A receptor that increases the affinity of GABA for its own binding site.[4][7] This action is described as positive allosteric modulation (PAM).[8] By enhancing GABA's binding, α-hydroxytriazolam increases the frequency of the chloride channel opening, but not the duration of each opening or the conductance of the channel.[8] The resulting enhanced Cl⁻ influx potentiates GABA's natural inhibitory effect, leading to the sedative, anxiolytic, and anticonvulsant properties associated with the drug.[1][4]

Caption: GABA-A Receptor Signaling Pathway modulated by α-Hydroxytriazolam.

Quantitative Data

While specific binding affinity data for α-hydroxytriazolam is not as widely published as for its parent compound, its activity is well-established. The pharmacokinetics of triazolam are crucial for understanding the availability and effects of its active metabolites.

Table 1: Pharmacokinetic Parameters of Triazolam and Its Metabolites

| Parameter | Value | Species | Notes | Source |

|---|---|---|---|---|

| Triazolam | ||||

| Peak Plasma Level (Tmax) | ~2 hours | Human | Following oral administration. | [5] |

| Elimination Half-Life (t½) | 1.5 - 5.5 hours | Human | [5] | |

| Metabolism | Hepatic (CYP3A mediated) | Human | Forms α-hydroxytriazolam and 4-hydroxytriazolam. | [4][5] |

| α-Hydroxytriazolam | ||||

| Excretion | Rapid | Human | Majority excreted within 12 hours post-ingestion. | [9] |

| Urinary Metabolite | Major metabolite | Human | Accounts for ~70% of the dose (as glucuronide). | [10] |

| Activity | Active | Human | Possesses anticonvulsant and sedative effects. |[1][2] |

Table 2: Binding Affinity of Related Benzodiazepines at GABA-A Receptor Subtypes Data for α-hydroxytriazolam is limited; data for structurally similar compounds are provided for context.

| Compound | Receptor Subtype | Kᵢ (nM) | Assay Type | Source |

|---|---|---|---|---|

| Triazolam-like (Compound 2-S) | α1β3γ2 | 26.3 ± 4.5 | Radioligand Displacement ([³H]flunitrazepam) | [11] |

| Triazolam-like (Compound 2-S) | α2β3γ2 | 1.8 ± 0.3 | Radioligand Displacement ([³H]flunitrazepam) | [11] |

| Triazolam-like (Compound 2-S) | α3β3γ2 | 10.5 ± 0.8 | Radioligand Displacement ([³H]flunitrazepam) | [11] |

| Triazolam-like (Compound 2-S) | α5β3γ2 | 1.1 ± 0.1 | Radioligand Displacement ([³H]flunitrazepam) | [11] |

| Diazepam | α1β3γ2 | 1.53 | Radioligand Displacement ([³H]flumazenil) |[12] |

Experimental Protocols

The mechanism of action of GABA-A receptor modulators like α-hydroxytriazolam is primarily investigated through receptor binding assays and electrophysiological studies.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Receptor Membrane Preparation: a. Euthanize male Sprague-Dawley rats and rapidly dissect the cerebral cortex on ice. b. Homogenize the tissue in 10 volumes of ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. d. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. e. Resuspend the pellet in fresh assay buffer and repeat the centrifugation three times to wash the membranes. f. Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store at -80°C.[13]

2. Binding Assay Procedure: a. Prepare serial dilutions of the test compound (α-hydroxytriazolam). b. In triplicate, set up assay tubes with a final volume of 0.5 mL containing:

- Total Binding: Assay buffer, a fixed concentration of radioligand (e.g., 1-2 nM [³H]Flumazenil), and receptor membrane preparation (~100 µg protein).[12][13]

- Non-specific Binding (NSB): Same as Total Binding, but with the addition of a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam).[13]

- Competition: Same as Total Binding, but with the addition of varying concentrations of α-hydroxytriazolam. c. Incubate the tubes for 30-60 minutes at 30°C to reach equilibrium.[12]

3. Separation and Quantification: a. Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. b. Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.[13] c. Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

4. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the logarithm of the α-hydroxytriazolam concentration. c. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value. d. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through GABA-A channels in response to GABA and its modulation by compounds like α-hydroxytriazolam.

1. Cell Preparation: a. Use cells expressing GABA-A receptors, such as cultured primary neurons or a stable cell line (e.g., HEK293 cells transfected with specific GABA-A receptor subunits α, β, and γ).[14][15] b. Plate cells on coverslips suitable for microscopy and allow them to adhere.

2. Recording Setup and Solutions: a. Mount the coverslip in a recording chamber on an inverted microscope. b. Continuously perfuse the chamber with an extracellular solution (in mM: 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 Glucose; pH 7.4).[15] c. Prepare a micropipette (resistance 4-7 MΩ) filled with intracellular solution (in mM: 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES; pH 7.2).[15][16]

3. Recording Procedure: a. Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal. b. Rupture the cell membrane under the pipette to achieve the whole-cell configuration. c. Voltage-clamp the cell at a holding potential of -60 mV or -80 mV.[15] d. Apply a sub-maximal concentration of GABA (e.g., EC₃-EC₂₀) using a rapid perfusion system to elicit a baseline inward Cl⁻ current.[14] e. After establishing a stable baseline response to GABA, co-apply the same concentration of GABA with varying concentrations of α-hydroxytriazolam. f. Ensure a sufficient washout period with the extracellular solution between applications.

4. Data Analysis: a. Measure the peak amplitude of the inward current elicited by GABA alone and by GABA plus α-hydroxytriazolam. b. Calculate the potentiation as a percentage increase over the baseline GABA response: Potentiation (%) = ((I_GABA+Modulator / I_GABA) - 1) * 100. c. Plot the percentage potentiation against the logarithm of the α-hydroxytriazolam concentration to generate a dose-response curve and determine the EC₅₀ for potentiation.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

α-Hydroxytriazolam, the primary active metabolite of triazolam, exerts its pharmacological effects through a well-defined mechanism of action. It functions as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site to enhance the inhibitory effects of the endogenous neurotransmitter GABA. This potentiation of GABAergic neurotransmission underlies its sedative and anticonvulsant properties. The study of its specific binding affinities and modulatory effects, through techniques like radioligand binding assays and patch-clamp electrophysiology, is fundamental to fully characterizing its contribution to the clinical profile of triazolam and for the development of new therapeutics targeting the GABA-A receptor.

References

- 1. Triazolam - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. alpha-Hydroxytriazolam | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. What is the mechanism of Triazolam? [synapse.patsnap.com]

- 5. pfizermedical.com [pfizermedical.com]

- 6. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. Urinary excretion profiles of two major triazolam metabolites, this compound and 4-hydroxytriazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary screening for alpha-OH triazolam by FPIA and EIA with confirmation by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. moleculardevices.com [moleculardevices.com]

- 16. huguenardlab.stanford.edu [huguenardlab.stanford.edu]

α-Hydroxytriazolam: A Technical Guide to its Discovery, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-hydroxytriazolam, the principal active metabolite of the short-acting hypnotic, triazolam. The document details the historical context of its discovery, stemming from the metabolic studies of its parent compound. It elaborates on the biochemical pathways governing its formation, primarily through cytochrome P450 3A4 (CYP3A4), and presents its pharmacokinetic profile in comparison to triazolam. Detailed experimental protocols for in vitro metabolism studies and analytical quantification in biological matrices are provided. Furthermore, this guide includes structured data tables for key quantitative parameters and visual diagrams generated using Graphviz to illustrate metabolic and experimental workflows, offering a thorough resource for researchers in pharmacology, drug metabolism, and analytical chemistry.

Discovery and Historical Context

The discovery of α-hydroxytriazolam is intrinsically linked to the development and metabolic profiling of its parent drug, triazolam. Triazolam, a triazolobenzodiazepine, was patented in 1970 and subsequently approved for use in the United States in 1982 for the short-term treatment of insomnia.[1] As with all new chemical entities, understanding its metabolic fate was a critical component of its preclinical and clinical development.

Early metabolic studies in the late 1970s and early 1980s in animal models, such as rats and dogs, were foundational in identifying the biotransformation products of triazolam. A 1976 study identified several metabolites, with 1'-hydroxytriazolam (an alternative nomenclature for α-hydroxytriazolam) and 4-hydroxytriazolam (B1202207) being major products in dogs.[2] These initial investigations utilized radiolabeled triazolam to trace and identify its metabolites in urine, feces, and plasma.[2] Subsequent research confirmed that α-hydroxytriazolam is a significant human metabolite.[3][4] It was determined to be an active metabolite, although with a shorter duration of action and less potency compared to triazolam itself.[5][6] This characteristic contributes to the short overall duration of action of triazolam and a generally lower incidence of "hangover" effects the following day.[6]

Metabolic Pathway

α-Hydroxytriazolam is formed from triazolam primarily in the liver through an oxidative metabolic process.

Enzymatic Conversion

The biotransformation of triazolam to α-hydroxytriazolam is catalyzed by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform.[7][8] This enzyme facilitates a hydroxylation reaction at the methyl group of the triazolo ring of the triazolam molecule. Concurrently, CYP3A4 also produces 4-hydroxytriazolam.[7][8] While both CYP3A4 and CYP3A5 can metabolize triazolam, CYP3A4 is the major contributor.[8] The Vmax/Km ratios for the formation of α-hydroxytriazolam and 4-hydroxytriazolam are nearly identical, suggesting that both pathways contribute almost equally to the intrinsic clearance of triazolam.[7]

Caption: Workflow for in vitro metabolism of Triazolam.

Quantification of α-Hydroxytriazolam by LC-MS/MS

This protocol is a generalized procedure based on published methods for the analysis of triazolam and its metabolites in biological fluids like plasma or urine. [9] Objective: To quantify the concentration of α-hydroxytriazolam in a biological matrix.

Materials:

-

Biological sample (plasma, urine)

-

Internal standard (IS), e.g., α-hydroxytriazolam-d4

-

Extraction solvent (e.g., methyl tert-butyl ether)

-

LC-MS/MS system with a C18 column

-

Mobile phase A: e.g., 0.1% formic acid in water

-

Mobile phase B: e.g., 0.1% formic acid in acetonitrile

-

Ammonium acetate (B1210297) buffer (for urine samples, if enzymatic hydrolysis is needed)

-

β-glucuronidase (for urine samples)

Procedure:

-

Sample Pre-treatment (for urine):

-

To 1 mL of urine, add buffer and β-glucuronidase.

-

Incubate to hydrolyze glucuronide conjugates (e.g., 60 minutes at 50°C).

-

-

Extraction:

-

Spike the sample (hydrolyzed urine or plasma) with the internal standard.

-

Perform liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging.

-

Alternatively, use solid-phase extraction (SPE) for sample clean-up.

-

-

Evaporation and Reconstitution:

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution on a C18 column.

-

Detect and quantify the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

-

Table 3: Example LC-MS/MS Parameters for α-Hydroxytriazolam Analysis

| Parameter | Value | Reference(s) |

| Column | C18 reversed-phase | [9] |

| Mobile Phase | Acetonitrile/Water with Formic Acid | [9] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |

| MRM Transition (m/z) | 359.0 → 331.0 or 359.0 -> 308.3 | [9] |

| Internal Standard | α-hydroxytriazolam-d4 | [9] |

Signaling Pathway

α-Hydroxytriazolam, like its parent compound triazolam, exerts its pharmacological effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.

GABA-A Receptor Modulation

Triazolam and α-hydroxytriazolam are positive allosteric modulators of the GABA-A receptor. [10]They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (B76468) site. This binding enhances the effect of GABA by increasing the frequency of chloride channel opening in response to GABA binding. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative, hypnotic, and anxiolytic effects.

dot

Caption: Mechanism of action at the GABA-A receptor.

Conclusion

α-Hydroxytriazolam is a clinically relevant, active metabolite of triazolam. Its discovery was a direct result of essential drug metabolism studies conducted during the development of its parent compound. Characterized by its formation via CYP3A4-mediated hydroxylation, it possesses a pharmacological profile similar to triazolam but with reduced potency and duration of action. The analytical methods for its quantification are robust and sensitive, enabling detailed pharmacokinetic and toxicological assessments. A thorough understanding of the metabolism, activity, and analysis of α-hydroxytriazolam is crucial for a complete comprehension of the clinical pharmacology of triazolam and for the development of future drugs metabolized through similar pathways.

References

- 1. Theoretical calculation of triazolam hydroxylation and endogenous steroid inhibition in the active site of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 8-chloro-6-(o-chlorophenyl)-1-methyl-4H-s-triazolo [4,3-alpha] [1,4]benzodiazepine, triazolam, a new central depressant. II. Identification and determination of metabolites in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triazolam pharmacokinetics after intravenous, oral, and sublingual administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Testing: Benzodiazepines - Mayo Clinic Laboratories [qa.backend.mayocliniclabs.com]

- 5. Comparison of the effects of intravenously administered midazolam, triazolam and their hydroxy metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triazolam: a review of its pharmacological properties and therapeutic efficacy in patients with insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triazolam biotransformation by human liver microsomes in vitro: effects of metabolic inhibitors and clinical confirmation of a predicted interaction with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Triazolam - Wikipedia [en.wikipedia.org]

α-Hydroxytriazolam CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-Hydroxytriazolam, a primary active metabolite of the short-acting benzodiazepine (B76468), triazolam. This document summarizes its chemical identifiers, analytical methodologies, and metabolic context, presenting key data in a structured format for scientific and research applications.

Core Identifiers and Chemical Properties

α-Hydroxytriazolam is categorized as a benzodiazepine and is a critical analyte in clinical and forensic toxicology.[1] The following table summarizes its key identifiers and physicochemical properties.

| Identifier Type | Value |

| CAS Number | 37115-45-0[1][2] |

| PubChem CID | 1963[3] |

| Molecular Formula | C₁₇H₁₂Cl₂N₄O[1][2][3] |

| Molecular Weight | 359.21 g/mol [2][4] |

| IUPAC Name | [8-chloro-6-(2-chlorophenyl)-4H-[1][3][4]triazolo[4,3-a][1][4]benzodiazepin-1-yl]methanol[3] |

| InChI | 1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2[1][2] |

| InChIKey | BHUYWUDMVCLHND-UHFFFAOYSA-N[1][2] |

| SMILES | OCc1nnc2CN=C(c3ccccc3Cl)c4cc(Cl)ccc4-n12[2] |

| Synonyms | 1-Hydroxymethyltriazolam, alpha-hydroxytriazolam[3][4] |

Metabolic Pathway and Mechanism of Action

α-Hydroxytriazolam is a major metabolite of triazolam, formed through hydroxylation, a process primarily catalyzed by the cytochrome P450 3A (CYP3A) enzyme system in the liver.[5][6] Triazolam itself is a potent central nervous system depressant that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, hypnotic, anxiolytic, and anticonvulsant effects.[7][8] As a metabolite, α-hydroxytriazolam's activity is of clinical interest, although it is generally considered to be of minor clinical significance compared to the parent compound.[7]

The general mechanism involves the binding of the benzodiazepine to the benzodiazepine site on the GABA-A receptor, which increases the affinity of GABA for its binding site. This, in turn, increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.[8]

Metabolism of Triazolam to α-Hydroxytriazolam.

Experimental Protocols: Analytical Methodologies

The quantification of α-Hydroxytriazolam in biological matrices is crucial for pharmacokinetic studies and forensic analysis. The most common and sensitive methods involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analysis of α-Hydroxytriazolam in Human Plasma and Urine by LC-MS/MS

This method allows for the simultaneous determination of triazolam and its major metabolites, α-hydroxytriazolam and 4-hydroxytriazolam.

-

Sample Preparation:

-

Chromatographic Separation:

-

An ODS (C18) reversed-phase column is typically used.[1]

-

A common mobile phase consists of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 4.0, or water with 0.2% formic acid).[1][3]

-

A linear gradient can be applied, for instance, starting with a 50:50 mixture of 50 mM ammonium acetate (pH 4.0) and methanol (B129727), and transitioning to 100% methanol over 15 minutes.[1]

-

-

Mass Spectrometric Detection:

-

Detection is performed using a triple-quadrupole tandem mass spectrometer.

-

Positive ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be utilized.[1]

-

Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For α-Hydroxytriazolam, a common transition is m/z 359.0 → 331.0.[3]

-

-

Quantification:

Analysis of α-Hydroxytriazolam in Hair by LC-MS/MS

This method is suitable for detecting past exposure to triazolam.

-

Sample Preparation:

-

Decontaminated hair samples (approximately 20 mg) are incubated in a phosphate (B84403) buffer (pH 8.4) at 45°C overnight to release the analytes.

-

An internal standard (e.g., α-hydroxytriazolam-d4) is added.

-

Liquid-liquid extraction is performed using a solvent such as ethyl ether.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Separation can be achieved on a PFP (pentafluorophenyl) column with a mobile phase of acetonitrile and 20 mM ammonium acetate (e.g., 7:3, v/v).

-

Detection is carried out by MRM on a triple-quadrupole mass spectrometer.

-

The limit of detection for α-Hydroxytriazolam in hair can be as low as 5 pg/mg.

-

Analytical workflow for α-Hydroxytriazolam.

References

- 1. A highly sensitive method to quantify triazolam and its metabolites with liquid chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. researchgate.net [researchgate.net]

- 4. Urinalysis of alpha-hydroxyalprazolam, this compound, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Triazolam - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Triazolam? [synapse.patsnap.com]

α-Hydroxytriazolam: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Foreword

α-Hydroxytriazolam is the primary active metabolite of the short-acting hypnotic triazolam. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of robust analytical methods, the interpretation of pharmacokinetic and pharmacodynamic data, and the formulation of potential future drug products. This technical guide provides a comprehensive overview of the available scientific literature concerning the solubility and stability of α-hydroxytriazolam, supplemented with detailed experimental protocols adapted from studies on analogous compounds due to the limited specific data on this metabolite.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. While specific quantitative data for the aqueous solubility of α-hydroxytriazolam across a range of pH values is not extensively available in the public domain, qualitative and semi-quantitative data have been reported.

Qualitative and Semi-Quantitative Solubility

Available data indicates that α-hydroxytriazolam exhibits solubility in various organic solvents. This information is crucial for the development of analytical methods and for pre-formulation studies.

| Solvent | Solubility Description | Concentration Range (if available) |

| DMSO | Soluble | Not specified |

| Methanol | Soluble | Not specified |

| Ethanol | Slightly soluble | 0.1 - 1 mg/mL |

Table 1: Qualitative and Semi-Quantitative Solubility of α-Hydroxytriazolam

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of a compound like α-hydroxytriazolam, adapted from standard pharmaceutical guidelines.

Objective: To determine the equilibrium solubility of α-hydroxytriazolam in various aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) at a constant temperature (e.g., 25°C or 37°C).

Materials:

-

α-Hydroxytriazolam reference standard

-

Phosphate buffered saline (PBS) at various pH values

-

Calibrated pH meter

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-performance liquid chromatography (HPLC) system with UV detector or a mass spectrometer (MS)

Procedure:

-

Prepare a series of aqueous buffers at the desired pH values.

-

Add an excess amount of α-hydroxytriazolam to a known volume of each buffer in a sealed vial. The excess solid should be visible.

-

Place the vials in a shaker incubator set to a constant temperature and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the undissolved particles settle.

-

Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent (e.g., mobile phase) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of α-hydroxytriazolam in the diluted filtrate using a validated HPLC-UV or LC-MS method.

-

Repeat the experiment in triplicate for each pH condition.

Stability Profile

The chemical stability of α-hydroxytriazolam is a critical quality attribute that can be influenced by various environmental factors such as pH, temperature, light, and oxidizing agents. Understanding its degradation pathways is essential for establishing appropriate storage conditions and shelf-life.

Stability in Biological Matrices

Studies have investigated the stability of α-hydroxytriazolam in various biological matrices under typical storage conditions.

| Matrix | Storage Condition | Observation |

| Postmortem Blood | 4°C or -20°C | α-Hydroxytriazolam concentration decreased over an 8-month period, indicating it is one of the less stable benzodiazepines in this matrix. |

| Urine | 4°C or -20°C | α-Hydroxytriazolam was more stable in urine compared to postmortem blood over an 8-month period. |

| Working Solution | Ambient (25°C) | Stable for at least 4 hours in the working solution (specific composition not detailed but likely a mixture of aqueous and organic solvents for LC-MS analysis).[1] |

| Autosampler | Not specified | Stable for at least 12 hours in the autosampler.[1] |

Table 2: Stability of α-Hydroxytriazolam in Various Matrices and Solutions

Forced Degradation Studies

The following protocol outlines a general approach for conducting forced degradation studies on a benzodiazepine (B76468) metabolite like α-hydroxytriazolam, based on ICH guidelines.[3][4]

Objective: To investigate the degradation of α-hydroxytriazolam under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

α-Hydroxytriazolam reference standard

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

A suitable stability-indicating HPLC method

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Acid Hydrolysis: Dissolve α-hydroxytriazolam in a solution of 0.1 M HCl. Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period. At various time points, withdraw samples, neutralize with an equivalent amount of NaOH, and analyze by HPLC.

-

Base Hydrolysis: Dissolve α-hydroxytriazolam in a solution of 0.1 M NaOH. Store the solution under the same conditions as the acid hydrolysis study. At various time points, withdraw samples, neutralize with an equivalent amount of HCl, and analyze by HPLC.

-

Oxidative Degradation: Dissolve α-hydroxytriazolam in a solution of 3% H₂O₂. Store the solution at room temperature. Monitor the degradation by HPLC at various time points.

-

Photostability: Expose a solution of α-hydroxytriazolam and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5][6][7] A control sample should be protected from light. Analyze both samples by HPLC.

-

Thermal Degradation: Expose the solid α-hydroxytriazolam to dry heat in a temperature-controlled oven (e.g., 80°C). Analyze the sample by HPLC at various time points.

Visualizations

Metabolic Pathway of Triazolam

Caption: Metabolic conversion of Triazolam to its primary metabolites.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a typical forced degradation study.

Logical Relationship of Stability Factors

Caption: Factors influencing the chemical stability of α-Hydroxytriazolam.

Conclusion

The available data on the solubility and stability of α-hydroxytriazolam, while not exhaustive, provides a foundational understanding for researchers and drug development professionals. It is evident that α-hydroxytriazolam is soluble in common organic solvents and exhibits variable stability depending on the matrix and storage conditions. The potential for hydrolytic degradation, a common pathway for triazolobenzodiazepines, warrants careful consideration during formulation development and analytical method design. The provided experimental protocols, adapted from established methodologies for related compounds, offer a starting point for generating more specific and quantitative data for α-hydroxytriazolam. Further research is necessary to fully characterize its solubility profile in aqueous media and its degradation kinetics under various stress conditions to ensure the development of safe and effective analytical and therapeutic strategies.

References

- 1. Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. ikev.org [ikev.org]

α-Hydroxytriazolam Metabolic Pathways in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of α-hydroxytriazolam in humans. The document details the enzymatic processes involved in the biotransformation of its parent compound, triazolam, the subsequent conjugation of α-hydroxytriazolam, and the analytical methodologies used for their quantification. All quantitative data are presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

Triazolam, a short-acting benzodiazepine (B76468), undergoes extensive metabolism in humans, primarily through oxidation, to form hydroxylated metabolites. The main metabolites are α-hydroxytriazolam and 4-hydroxytriazolam (B1202207).[1] α-Hydroxytriazolam is an active metabolite, though its clinical significance is considered minor.[2][3] Understanding the metabolic fate of triazolam and its primary active metabolite, α-hydroxytriazolam, is crucial for drug development, clinical pharmacology, and toxicology. This guide focuses on the core metabolic pathways, the enzymes responsible, and the experimental evidence supporting the current understanding.

Phase I Metabolism: Hydroxylation of Triazolam

The initial and rate-limiting step in the metabolism of triazolam is hydroxylation, a phase I oxidative reaction. This biotransformation results in the formation of two major metabolites: α-hydroxytriazolam and 4-hydroxytriazolam.[1]

Key Enzymes Involved

The primary enzyme responsible for the hydroxylation of triazolam is Cytochrome P450 3A4 (CYP3A4) .[4][5] In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the main catalyst for the formation of both α-hydroxytriazolam and 4-hydroxytriazolam.[6] The significant role of CYP3A4 is further evidenced by drug-drug interaction studies, where co-administration of triazolam with potent CYP3A4 inhibitors, such as ketoconazole (B1673606), itraconazole, and certain antibiotics, leads to a substantial decrease in triazolam clearance and a corresponding increase in its plasma concentration and pharmacodynamic effects.[6][7][8][9] Conversely, inducers of CYP3A4, like rifampicin (B610482) and some antiepileptics, can increase the metabolism of triazolam, potentially reducing its therapeutic efficacy.[5][7]

Metabolic Pathway Diagram

Caption: Phase I metabolic pathway of Triazolam to its major hydroxylated metabolites.

Quantitative Data from In Vitro Studies

In vitro studies using human liver microsomes have provided quantitative kinetic parameters for the formation of α-hydroxytriazolam and 4-hydroxytriazolam. These data are essential for understanding the relative contributions of each pathway to the overall clearance of triazolam.

| Parameter | α-Hydroxytriazolam Formation | 4-Hydroxytriazolam Formation | Reference |

| Vmax (nmol/min/mg protein) | 2.4 | 10.3 | [6] |

| Km (μM) | 74 | 304 | [6] |

| Vmax/Km (intrinsic clearance) | Nearly identical for both pathways | Nearly identical for both pathways | [6] |

Table 1: Kinetic parameters for the formation of hydroxylated metabolites of triazolam in human liver microsomes.

Phase II Metabolism: Glucuronidation of α-Hydroxytriazolam

Following hydroxylation, α-hydroxytriazolam and 4-hydroxytriazolam undergo Phase II metabolism, primarily through glucuronidation, to form more water-soluble conjugates that can be readily excreted in the urine.[1][10] This process involves the covalent attachment of glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[11]

While the specific UGT isoforms responsible for the glucuronidation of α-hydroxytriazolam have not been definitively identified in the reviewed literature, studies on the structurally similar benzodiazepine midazolam provide strong indications. The glucuronidation of 1'-hydroxymidazolam (B1197787), an analogous metabolite, is mediated by UGT1A4, UGT2B4, and UGT2B7 .[12][13] It is highly probable that these same UGT isoforms are involved in the glucuronidation of α-hydroxytriazolam.

Metabolic Pathway Diagram

Caption: Postulated Phase II metabolic pathway of α-Hydroxytriazolam.

Excretion

The glucuronidated metabolites of triazolam are primarily excreted in the urine.[1] Studies on the urinary excretion profiles of α-hydroxytriazolam and 4-hydroxytriazolam have shown that α-hydroxytriazolam is excreted more rapidly, with peak concentrations appearing in the urine within the first few hours after administration of triazolam.[10] The majority of α-hydroxytriazolam is excreted within 12 hours.[10][14] In contrast, 4-hydroxytriazolam is excreted more slowly.[10][14]

Experimental Protocols

The characterization of α-hydroxytriazolam metabolic pathways has been accomplished through a combination of in vitro and in vivo studies, employing sophisticated analytical techniques.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for triazolam metabolism and to determine the kinetic parameters of metabolite formation.

Methodology:

-

Incubation: Triazolam is incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The incubation mixture also includes a NADPH-generating system to support CYP activity.

-

Inhibition Studies: To identify the specific CYP isoforms involved, incubations are performed in the presence of known selective inhibitors of different CYP enzymes (e.g., ketoconazole for CYP3A4).[6]

-

Kinetic Analysis: To determine Vmax and Km, a range of triazolam concentrations are incubated with human liver microsomes for a fixed period. The rate of formation of α-hydroxytriazolam and 4-hydroxytriazolam is measured.

-

Analysis: The concentrations of triazolam and its metabolites are quantified using analytical methods such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][15]

In Vivo Pharmacokinetic and Excretion Studies

Objective: To determine the pharmacokinetic profile of triazolam and its metabolites and to quantify their excretion in humans.

Methodology:

-

Drug Administration: A single dose of triazolam is administered orally to healthy human volunteers.[1][10]

-

Sample Collection: Blood and urine samples are collected at predetermined time intervals over a 24-hour period or longer.[1][10]

-

Sample Preparation: Plasma is separated from blood samples. Urine samples may undergo enzymatic hydrolysis with β-glucuronidase to cleave the glucuronide conjugates and measure the total (free and conjugated) metabolite concentrations.[16] Samples are then typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest.[1]

-

Analysis: The concentrations of triazolam, α-hydroxytriazolam, and 4-hydroxytriazolam in plasma and urine are determined by a validated LC-MS/MS method.[1][15]

Analytical Methodology: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous determination of triazolam and its metabolites in biological matrices.[1][15]

Typical Parameters:

-

Chromatography: Reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and formic acid.[1][15]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Triple-quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard (e.g., triazolam-d4).[1][15]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Triazolam | 343.1 | 308.3 | [1][15] |

| α-Hydroxytriazolam | 359.0 | 308.3 or 331.0 | [1][15] |

| 4-Hydroxytriazolam | 359.0 | 111.2 | [1][15] |

| Triazolam-d4 (IS) | 347.0 | 312.0 | [1][15] |

Table 2: Example of MRM transitions for the analysis of triazolam and its metabolites.

Experimental Workflow Diagram

References

- 1. academic.oup.com [academic.oup.com]

- 2. Triazolam - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of triazolam in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Triazolam biotransformation by human liver microsomes in vitro: effects of metabolic inhibitors and clinical confirmation of a predicted interaction with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7 Triazolam Interactions You Should Know About - GoodRx [goodrx.com]

- 8. Triazolam tablets, USP CIV [dailymed.nlm.nih.gov]

- 9. Inhibition of triazolam clearance by macrolide antimicrobial agents: in vitro correlates and dynamic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary excretion profiles of two major triazolam metabolites, alpha-hydroxytriazolam and 4-hydroxytriazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of 1'- and 4-hydroxymidazolam by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of 1'-hydroxymidazolam glucuronidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Urinalysis of alpha-hydroxyalprazolam, this compound, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of α-Hydroxytriazolam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of α-hydroxytriazolam, the primary active metabolite of the short-acting benzodiazepine (B76468), triazolam. Due to a lack of extensive direct toxicological data for α-hydroxytriazolam, this document leverages available information on the parent compound, triazolam, to provide a robust toxicological assessment. This guide covers acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed experimental protocols for key toxicological assays are provided, alongside visualizations of the metabolic pathway of triazolam and the GABA-A receptor signaling cascade, to offer a thorough resource for researchers and drug development professionals.

Introduction

α-Hydroxytriazolam is a significant metabolite of triazolam, a potent benzodiazepine utilized for the short-term management of severe insomnia. Following oral administration, triazolam is rapidly metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP3A5, to form its major active metabolites: α-hydroxytriazolam and 4-hydroxytriazolam.[1][2][3] Given that α-hydroxytriazolam is a major circulating metabolite, understanding its toxicological profile is crucial for a complete safety assessment of triazolam. This guide synthesizes the available toxicological data and provides detailed methodologies for the evaluation of such compounds.

Metabolism of Triazolam to α-Hydroxytriazolam

The biotransformation of triazolam to α-hydroxytriazolam is a critical step in its pharmacology and toxicology. This metabolic process is primarily mediated by the cytochrome P450 enzyme system in the liver.

Pharmacodynamics: Mechanism of Action

Like its parent compound, α-hydroxytriazolam is believed to exert its pharmacological and toxicological effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and act as positive allosteric modulators.[1][4][5] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a decrease in neuronal excitability.[1][4]

Toxicological Profile

Direct and comprehensive toxicological data for α-hydroxytriazolam are limited. Therefore, the following sections summarize the available information and utilize data from the parent compound, triazolam, as a surrogate to infer potential toxicities.

Acute Toxicity

No specific LD50 values for α-hydroxytriazolam have been identified in the public domain. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for α-hydroxytriazolam[6]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

For the parent compound, triazolam, the following acute toxicity data are available:

| Species | Route | LD50 | Reference |

| Rat | Oral | >5000 mg/kg | [7][8][9][10] |

| Mouse | Oral | >1000 mg/kg | [7][9] |

Genotoxicity

There is a lack of specific genotoxicity data for α-hydroxytriazolam. A review of the genotoxicity of benzodiazepines suggests that while some compounds in this class have shown positive results in certain assays, many are not genotoxic.[11][12] For a comprehensive assessment, a standard battery of genotoxicity tests as recommended by the International Council for Harmonisation (ICH) guideline S2(R1) would be necessary.[3][4][5][13]

Carcinogenicity

No carcinogenicity bioassays specifically for α-hydroxytriazolam have been reported. For the parent compound, triazolam, no evidence of carcinogenic potential was observed in mice receiving doses up to 4000 times the human dose for 24 months.[10]

Reproductive and Developmental Toxicity

The GHS classification for α-hydroxytriazolam includes the hazard statement H361: Suspected of damaging fertility or the unborn child .[6]

Studies on the parent compound, triazolam, have shown developmental toxicity in animals. Oral administration of triazolam to pregnant rats and rabbits during organogenesis resulted in skeletal developmental changes at maternally toxic doses.[14] In rats, an increase in stillbirths and postnatal pup mortality was observed at doses approximately 40 times the maximum recommended human dose.[15] While human studies have not shown a clear association between benzodiazepine use and major birth defects, use during pregnancy is generally cautioned.[15][16]

Experimental Protocols for Toxicological Assessment

The following are detailed methodologies for key in vitro and in vivo toxicological assays, based on OECD and other regulatory guidelines, which would be appropriate for the assessment of α-hydroxytriazolam.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

Objective: To determine the acute oral toxicity of a substance by identifying a dose that causes evident toxicity but not mortality.[17]

Methodology:

-

Animal Model: Typically, young adult female rats are used.[17]

-

Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.[17]

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g body weight for aqueous solutions.[18]

-

Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg). If no evident toxicity is observed, the next higher dose is used in another animal. If evident toxicity is observed, the next lower dose is used. This continues until the dose causing evident toxicity is identified.[17]

-

Main Study: Once the dose causing evident toxicity is determined, four more animals are dosed at that level.[17]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[17]

-

Endpoint: The outcome is the identification of a dose level that causes evident toxicity, which is then used for classification according to GHS.[18]

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

Objective: To detect gene mutations induced by a test substance.[6][12][15][16][19]

Methodology:

-

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.[15][16]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[6][16]

-

Procedure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal agar plates.[12][19]

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.[12][19]

-

-

Dose Levels: At least five different concentrations of the test substance are used.[12][19]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[12]

-

Endpoint: A positive result is a concentration-related increase in the number of revertant colonies per plate, typically at least a two-fold increase over the negative control.[16]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[20][21][22][23][24]

Methodology:

-

Test System: Established mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes).[20][21]

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.[20]

-

Procedure:

-

Cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) with and without S9, and for a continuous period (e.g., 24 hours) without S9.[20]

-

Following treatment, cells are incubated in fresh medium.

-

A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.[20]

-

Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

-

Analysis: Slides are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).[20]

-

Endpoint: A positive result is a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.[20]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing micronuclei in erythrocytes of treated animals.[2][25][26][27][28]

Methodology:

-

Dose Administration: The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection). At least three dose levels are tested.[27]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[26]

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.[25]

-

Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of bone marrow toxicity.[25]

-

Endpoint: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.[2]

Conclusion

The toxicological profile of α-hydroxytriazolam, a major metabolite of triazolam, is not extensively characterized through direct studies. However, based on GHS classifications, it is considered harmful by ingestion, dermal contact, and inhalation, and is suspected of causing reproductive or developmental harm.[6] Extrapolation from the comprehensive toxicological data of the parent compound, triazolam, suggests a low potential for acute toxicity at therapeutic doses, no evidence of carcinogenicity, but a potential for developmental toxicity at high doses. A thorough toxicological assessment of α-hydroxytriazolam would necessitate a standard battery of genotoxicity tests and further reproductive toxicity studies. The experimental protocols outlined in this guide provide a framework for conducting such evaluations in accordance with international regulatory standards. This guide serves as a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge and the necessary steps for a more complete toxicological characterization of α-hydroxytriazolam.

References

- 1. fda.gov [fda.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]

- 4. database.ich.org [database.ich.org]

- 5. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Triazolam [drugfuture.com]

- 10. Triazolam | C17H12Cl2N4 | CID 5556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 13. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]

- 14. labeling.pfizer.com [labeling.pfizer.com]

- 15. nib.si [nib.si]

- 16. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 17. umwelt-online.de [umwelt-online.de]

- 18. researchgate.net [researchgate.net]

- 19. oecd.org [oecd.org]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. nucro-technics.com [nucro-technics.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. nucro-technics.com [nucro-technics.com]

- 26. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 27. oecd.org [oecd.org]

- 28. oecd.org [oecd.org]